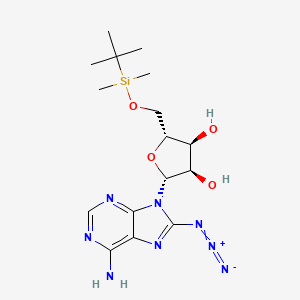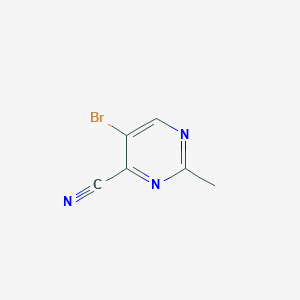![molecular formula C14H16O2 B2459111 3-(2-苯乙基)双环[1.1.1]戊烷-1-羧酸 CAS No. 2287311-67-3](/img/structure/B2459111.png)
3-(2-苯乙基)双环[1.1.1]戊烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. This particular compound has a phenylethyl group attached to the bicyclo[1.1.1]pentane core, making it an interesting subject for various chemical and biological studies.
科学研究应用
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of strained ring systems.
Biology: The compound can be used as a probe in biological studies to understand the interactions of strained ring systems with biological molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique structural properties.
Industry: The compound can be used in the development of new materials with specific properties, such as high strength and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods. One common approach involves the homolytic aromatic alkylation protocol. This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product . Another method involves the photochemical addition of propellane to diacetyl, followed by a series of transformations to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow chemistry techniques, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.
Reduction: Reducing agents can be used to convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
作用机制
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The strained bicyclic framework allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The phenylethyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
相似化合物的比较
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a methoxycarbonyl group instead of a phenylethyl group.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a phenyl group directly attached to the bicyclo[1.1.1]pentane core.
Uniqueness
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the phenylethyl group, which provides additional flexibility and potential for interactions compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12(16)14-8-13(9-14,10-14)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCASXOVMOESIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methoxypyrimidin-2-yl)-1,4-diazepane](/img/structure/B2459028.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2459029.png)
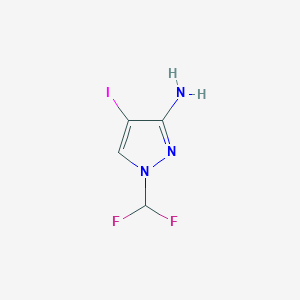
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)

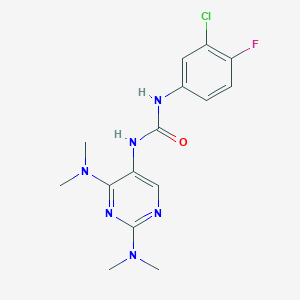
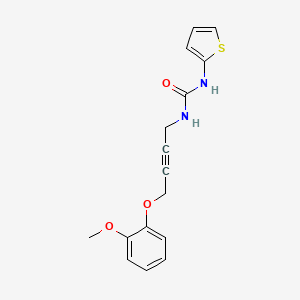
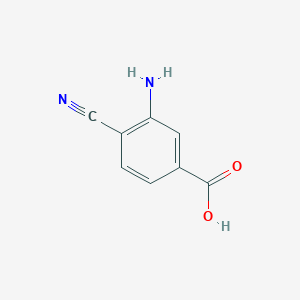
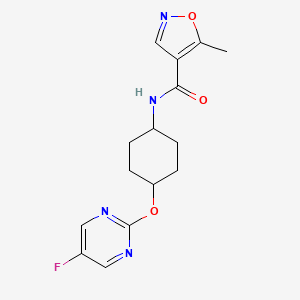
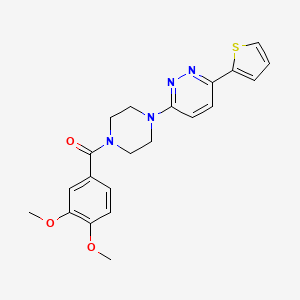
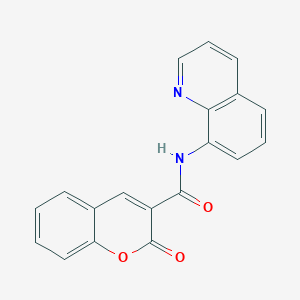
![1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459046.png)
